molecular formula C9H8Br2O2 B3022663 Methyl 2-bromo-6-(bromomethyl)benzoate CAS No. 777859-74-2

Methyl 2-bromo-6-(bromomethyl)benzoate

Cat. No.: B3022663
CAS No.: 777859-74-2
M. Wt: 307.97 g/mol
InChI Key: XZFYOUAJBCRNCF-UHFFFAOYSA-N
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Description

Methyl 2-bromo-6-(bromomethyl)benzoate is an organic compound with the molecular formula C9H8Br2O2. It is a derivative of benzoic acid and features two bromine atoms attached to the benzene ring, one at the 2-position and another at the 6-position as a bromomethyl group. This compound is used in various chemical reactions and has applications in organic synthesis, pharmaceuticals, and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-6-(bromomethyl)benzoate can be synthesized through a multi-step process starting from methyl benzoate. The general synthetic route involves:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with controlled temperatures and pressures to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-6-(bromomethyl)benzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or sodium methoxide in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

Scientific Research Applications

Methyl 2-bromo-6-(bromomethyl)benzoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Serves as a building block for the synthesis of pharmaceutical compounds.

    Agrochemicals: Used in the production of pesticides and herbicides.

    Material Science: Employed in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of methyl 2-bromo-6-(bromomethyl)benzoate involves its reactivity towards nucleophiles and electrophiles. The bromine atoms make the compound highly reactive, allowing it to participate in various substitution and addition reactions. The bromomethyl group can act as a leaving group, facilitating nucleophilic substitution reactions .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-bromobenzoate: Lacks the bromomethyl group at the 6-position.

    Methyl 4-bromo-3-methylbenzoate: Has a bromine atom at the 4-position and a methyl group at the 3-position.

    Methyl 2,5-dibromobenzoate: Contains bromine atoms at the 2- and 5-positions.

Uniqueness

Methyl 2-bromo-6-(bromomethyl)benzoate is unique due to the presence of both a bromine atom and a bromomethyl group on the benzene ring. This dual functionality allows it to undergo a wider range of chemical reactions compared to its analogs, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

methyl 2-bromo-6-(bromomethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O2/c1-13-9(12)8-6(5-10)3-2-4-7(8)11/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZFYOUAJBCRNCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1Br)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

777859-74-2
Record name methyl 2-bromo-6-(bromomethyl)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2-Bromo-6-methyl-benzoic acid methyl ester (21.8 mmol), and N-bromosuccinimide (21.8 mmol), benzoyl peroxide (1.1 mmol) were combined in 50 mL carbontetrachloride and heated to 80° C. overnight. The resulting precipitate was filtered off, and filtrate concentrated to an oil.
Quantity
21.8 mmol
Type
reactant
Reaction Step One
Quantity
21.8 mmol
Type
reactant
Reaction Step Two
Quantity
1.1 mmol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

2-Bromo-6-methyl-benzoic acid methyl ester (2.18 g), NBS (4.89 g), and AIBN (0.486 g) were taken into CCl4 (15 mL) and heated at reflux for 8 h. After cooling to RT, the solid was removed by filtration, and the filtrate was concentrated to give an orange oil as crude material. Purification by chromatography (silica gel, 100 g, 5-15% EtOAc/hexanes) afforded 2-bromo-6-bromomethyl-benzoic acid methyl ester as colorless oil.
Quantity
2.18 g
Type
reactant
Reaction Step One
Name
Quantity
4.89 g
Type
reactant
Reaction Step Two
Name
Quantity
0.486 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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